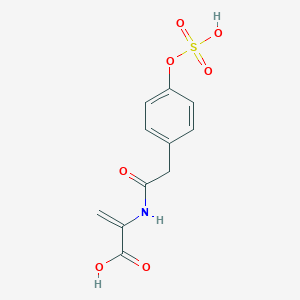

4-Sulfoxyphenylacetyl dehydroalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Sulfoxyphenylacetyl dehydroalanine, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO7S and its molecular weight is 301.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity

4-Sulfoxyphenylacetyl dehydroalanine has demonstrated significant anticancer properties in various studies. Notably, it has been evaluated for its effects on tumor promotion and progression:

- Tumor Promotion Studies: In a study involving SENCAR mice, topical applications of AD19 inhibited TPA-induced epidermal hyperplasia and reduced carcinoma incidence by 50% after 40 weeks of promotion. This indicates that reactive oxygen species may play a crucial role in the transition from benign to malignant tumors rather than the initial tumor development .

- Mechanism of Action: The compound was shown to suppress TPA-dependent stimulation of prostaglandin E2 synthesis in primary cultures of epidermal cells, highlighting its potential as a chemopreventive agent .

Antioxidant Properties

AD19 exhibits strong antioxidant capabilities, which are essential for mitigating oxidative stress associated with various diseases:

- Free Radical Scavenging: Research indicates that AD19 can significantly reduce oxidant production in isolated mouse epidermal cells. This property is critical for protecting cells from oxidative damage, which is linked to cancer and other chronic diseases .

Biochemical Research

The compound's unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research:

- Enzyme Inhibition Studies: AD19 has been reported to inhibit enzymes such as amylase and glucosidase, which are involved in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes .

- DNA Interaction Studies: Recent studies have highlighted the potential of AD19 to interact with DNA, suggesting its role as an anticancer agent through mechanisms that may involve DNA damage or modulation .

Data Tables

Case Study 1: Tumor Promotion in SENCAR Mice

In a controlled experiment, SENCAR mice were treated with TPA alongside varying concentrations of AD19. Results indicated a marked reduction in tumor incidence after prolonged exposure, demonstrating the compound's chemopreventive effects.

Case Study 2: Enzyme Inhibition and Antidiabetic Potential

A study focused on the inhibitory effects of AD19 on digestive enzymes revealed significant reductions in amylase and glucosidase activities. This suggests potential applications for managing diabetes through dietary interventions or pharmacological development.

特性

CAS番号 |

138748-39-7 |

|---|---|

分子式 |

C11H11NO7S |

分子量 |

301.27 g/mol |

IUPAC名 |

2-[[2-(4-sulfooxyphenyl)acetyl]amino]prop-2-enoic acid |

InChI |

InChI=1S/C11H11NO7S/c1-7(11(14)15)12-10(13)6-8-2-4-9(5-3-8)19-20(16,17)18/h2-5H,1,6H2,(H,12,13)(H,14,15)(H,16,17,18) |

InChIキー |

BTLKSOMRDDBUNH-UHFFFAOYSA-N |

SMILES |

C=C(C(=O)O)NC(=O)CC1=CC=C(C=C1)OS(=O)(=O)O |

正規SMILES |

C=C(C(=O)O)NC(=O)CC1=CC=C(C=C1)OS(=O)(=O)O |

Key on ui other cas no. |

138748-39-7 |

同義語 |

4-sulfoxyphenylacetyl dehydroalanine AD 19 AD-19 parasulfoxyphenyl-acetyl dehydroalanine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。